molecular formula C49H77IN2O2 B1148736 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide CAS No. 102247-42-7

3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide

Cat. No.: B1148736
CAS No.: 102247-42-7
M. Wt: 853.05235
InChI Key:
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Description

3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide is a complex organic compound known for its unique structure that combines benzoxazole rings with long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide generally involves multi-step organic reactions. A typical route may include the preparation of benzoxazole intermediates, followed by the introduction of hexadecyl groups through alkylation reactions. The final step involves the quaternization of the nitrogen atom with an iodide source under suitable reaction conditions, typically involving solvents such as ethanol or acetonitrile.

Industrial Production Methods: : On an industrial scale, the synthesis would require optimization of reaction conditions to maximize yield and purity. This might involve continuous flow reactors and purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions including:

  • Oxidation: : Introducing oxidizing agents may lead to modifications on the benzoxazole rings.

  • Reduction: : Reducing agents can affect the benzoxazolium core, potentially leading to the breakdown or transformation of the structure.

  • Substitution: : Particularly on the alkyl chains or benzoxazole rings, using halogenating agents can introduce different substituents.

Common Reagents and Conditions: : These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions vary based on the desired transformation but often involve temperature control and specific solvents like dichloromethane or toluene.

Major Products: : The major products from these reactions depend on the specific reagents and conditions used but may include modified benzoxazole derivatives or alkylated variants.

Scientific Research Applications

Chemistry: : In chemistry, this compound is studied for its ability to form various derivatives through straightforward chemical reactions, making it a useful building block for synthesizing more complex molecules.

Biology: : In biological research, it is investigated for its potential as a fluorescent probe due to the benzoxazolium moiety, which can exhibit significant fluorescence properties.

Medicine: : In medicine, it may be explored for its possible antimicrobial or antifungal properties, leveraging the unique structure to interact with biological targets.

Industry: : Industrially, it could be used in the development of advanced materials, such as coatings or polymers, benefiting from its robust chemical properties and stability.

Mechanism of Action

The compound's effects are primarily mediated through its benzoxazolium core, which can interact with various molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The long alkyl chains can influence its solubility and interaction with lipid membranes, potentially affecting cellular uptake and distribution.

Comparison with Similar Compounds

Compared to other benzoxazolium derivatives, 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide is unique due to its extended alkyl chains, which impart distinct physicochemical properties.

Similar Compounds

  • 2-[3-(2-Benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide: : Similar core structure but lacks the long alkyl chains.

  • 3-Methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide: : Contains shorter alkyl groups, resulting in different reactivity and solubility properties.

Properties

IUPAC Name

(2E)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H77N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-42-50-44-36-29-31-38-46(44)52-48(50)40-35-41-49-51(45-37-30-32-39-47(45)53-49)43-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-32,35-41H,3-28,33-34,42-43H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWCHMONZQZON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H77IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747633
Record name 3-Hexadecyl-2-[(1E,3E)-3-(3-hexadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102247-42-7
Record name 3-Hexadecyl-2-[(1E,3E)-3-(3-hexadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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